molecular formula C13H21NO2 B15259149 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine

Cat. No.: B15259149
M. Wt: 223.31 g/mol
InChI Key: FKUDRWRDOHHYGQ-UHFFFAOYSA-N
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Description

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine is a chemical compound with the molecular formula C13H21NO2 It is known for its unique structure, which includes a methoxy group and a methylpropoxy group attached to a phenyl ring, along with an ethanamine chain

Preparation Methods

The synthesis of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxy-4-(2-methylpropoxy)benzaldehyde with an appropriate amine under reductive amination conditions. This process typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon. The reaction is carried out in a suitable solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy or methylpropoxy groups can be replaced by other functional groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing cellular processes. It can also inhibit or activate enzymes, affecting metabolic pathways and biochemical reactions. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

1-[3-Methoxy-4-(2-methylpropoxy)phenyl]ethan-1-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

1-[3-methoxy-4-(2-methylpropoxy)phenyl]ethanamine

InChI

InChI=1S/C13H21NO2/c1-9(2)8-16-12-6-5-11(10(3)14)7-13(12)15-4/h5-7,9-10H,8,14H2,1-4H3

InChI Key

FKUDRWRDOHHYGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)C(C)N)OC

Origin of Product

United States

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